molecular formula C19H27NO4 B13823478 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid

1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid

Cat. No.: B13823478
M. Wt: 333.4 g/mol
InChI Key: FEMUUKZFQVWEJT-UHFFFAOYSA-N
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Description

1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid is a cyclodecane-based derivative featuring a phenylmethoxycarbonylamino (Cbz) group and a carboxylic acid substituent. This compound belongs to a broader class of cycloalkane carboxylic acids, which are characterized by their ring size, functional groups, and applications in medicinal chemistry and peptide synthesis. The Cbz group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid

InChI

InChI=1S/C19H27NO4/c21-17(22)19(13-9-4-2-1-3-5-10-14-19)20-18(23)24-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,20,23)(H,21,22)

InChI Key

FEMUUKZFQVWEJT-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCCC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclodecane Ring: The cyclodecane ring can be synthesized through various methods, including the cyclization of linear alkanes or the reduction of cyclodecanone.

    Introduction of the Phenylmethoxycarbonylamino Group: This step involves the reaction of cyclodecane with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonylamino group can interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Variations

The primary distinction among these compounds lies in the cycloalkane ring size and substituent modifications:

Compound Name Ring Size Key Substituents CAS Number Molecular Formula Reference IDs
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid 10 Cbz-amino, carboxylic acid Not explicitly provided C₁₈H₂₅NO₄ (estimated)
1-(Phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid 3 Cbz-amino, carboxylic acid 84677-06-5 C₁₂H₁₃NO₄
1-(Phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid (Cbz-Cycloleucine) 5 Cbz-amino, carboxylic acid 17191-44-5 C₁₄H₁₇NO₄
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid 6 2-Fluorophenylamino, carboxylic acid - C₁₃H₁₅FNO₂
1-Phenylcyclohexane-1-carboxylic acid 6 Phenyl, carboxylic acid - C₁₃H₁₆O₂
1-Methoxycyclopropane-1-carboxylic acid 3 Methoxy, carboxylic acid 100683-08-7 C₅H₈O₃

Key Observations :

  • Ring Size Effects : Smaller rings (e.g., cyclopropane) exhibit higher ring strain, influencing reactivity and conformational rigidity. Larger rings (e.g., cyclodecane) may display enhanced flexibility but reduced solubility due to hydrophobic bulk .
  • Substituent Diversity : The Cbz group (present in cyclopropane, cyclopentane, and cyclodecane derivatives) enhances stability during peptide synthesis, while fluorophenyl or methoxy groups alter electronic properties and binding affinity .

Physicochemical Properties

  • Solubility : Smaller rings (cyclopropane, cyclohexane) exhibit moderate aqueous solubility due to polar functional groups. Cyclodecane’s hydrophobicity may limit solubility, necessitating organic solvents .
  • Stability: The Cbz group is stable under basic conditions but cleaved via hydrogenolysis or acidic hydrolysis. Fluorophenyl-substituted derivatives (e.g., ) may resist enzymatic degradation .

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